2-(3-Methylphenyl)-4-phenylbutanoic acid
CAS No.:
Cat. No.: VC16521843
Molecular Formula: C17H18O2
Molecular Weight: 254.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H18O2 |
|---|---|
| Molecular Weight | 254.32 g/mol |
| IUPAC Name | 2-(3-methylphenyl)-4-phenylbutanoic acid |
| Standard InChI | InChI=1S/C17H18O2/c1-13-6-5-9-15(12-13)16(17(18)19)11-10-14-7-3-2-4-8-14/h2-9,12,16H,10-11H2,1H3,(H,18,19) |
| Standard InChI Key | NKFJQSYNPHUTKP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC=C1)C(CCC2=CC=CC=C2)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-(3-Methylphenyl)-4-phenylbutanoic acid features a four-carbon butanoic acid backbone with a 3-methylphenyl group at the second carbon and a phenyl group at the terminal carbon. The carboxylic acid functional group at position 1 confers acidity, while the aromatic substituents influence steric and electronic properties. The compound’s stereochemistry and substituent arrangement are critical to its interactions in biological systems .
Key Structural Features:
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Carboxylic acid group: Governs solubility and hydrogen-bonding capacity.
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3-Methylphenyl substituent: Introduces steric hindrance and modulates lipophilicity.
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Phenyl group at C4: Enhances planar rigidity, potentially affecting binding affinity in enzymatic interactions .
Physicochemical Characteristics
While experimental data for 2-(3-Methylphenyl)-4-phenylbutanoic acid are scarce, properties can be inferred from analogs like Fmoc-(R)-3-Amino-4-(3-methylphenyl)butyric acid (CAS 269398-84-7) :
The compound’s high boiling point and density suggest significant intermolecular forces due to aromatic stacking and hydrogen bonding .
Synthesis and Manufacturing
Laboratory-Scale Synthesis
Synthetic routes for aromatic butanoic acids often employ malonic ester synthesis or Friedel-Crafts alkylation. For example, 3-amino-4-phenylbutanoic acid derivatives are synthesized via stereoselective alkylation of chiral enolates followed by deprotection . Adapting this approach:
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Alkylation of Diethyl Malonate:
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Hydrolysis and Decarboxylation:
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Saponify the diester to the diacid using NaOH.
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Thermally decarboxylate to yield the target butanoic acid.
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Reaction Scheme:
Industrial Production Challenges
Scale-up requires optimizing catalysts and minimizing byproducts. Continuous-flow reactors could enhance yield by maintaining precise temperature control during exothermic alkylation steps. Key challenges include:
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Stereochemical purity: Ensuring enantiomeric excess if chiral centers are present.
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Byproduct formation: Managing diarylalkanes from competing Friedel-Crafts reactions .
Applications in Materials Science
Liquid Crystalline Behavior
Aromatic butanoic acids often form smectic mesophases due to their rigid, planar structures. The compound’s biphenyl-like architecture could enable applications in:
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Display technologies: As alignment layers for liquid crystal displays (LCDs).
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Thermoplastics: Enhancing thermal stability in polymer blends .
Supramolecular Assembly
The carboxylic acid group facilitates hydrogen-bonded networks, useful in designing:
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